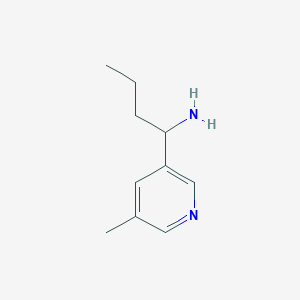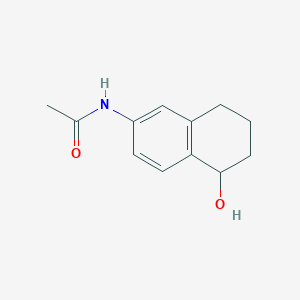
N-(5-hydroxy-5,6,7,8-tetrahydro-naphthalen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-hydroxy-5,6,7,8-tetrahydro-naphthalen-2-yl)acetamide is an organic compound with a complex structure that includes a naphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-5,6,7,8-tetrahydro-naphthalen-2-yl)acetamide typically involves the reaction of 5-hydroxy-5,6,7,8-tetrahydronaphthalene with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-hydroxy-5,6,7,8-tetrahydro-naphthalen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the acetamide group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-oxo-5,6,7,8-tetrahydronaphthalene.
Reduction: Formation of 5,6,7,8-tetrahydronaphthalene.
Substitution: Formation of various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-hydroxy-5,6,7,8-tetrahydro-naphthalen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(5-hydroxy-5,6,7,8-tetrahydro-naphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins, affecting their function. The acetamide group can also interact with enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)-acetamide
- N-(5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)-benzamide
Uniqueness
N-(5-hydroxy-5,6,7,8-tetrahydro-naphthalen-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research.
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
N-(5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C12H15NO2/c1-8(14)13-10-5-6-11-9(7-10)3-2-4-12(11)15/h5-7,12,15H,2-4H2,1H3,(H,13,14) |
InChI-Schlüssel |
CSHJEXWDGHRTQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C1)C(CCC2)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
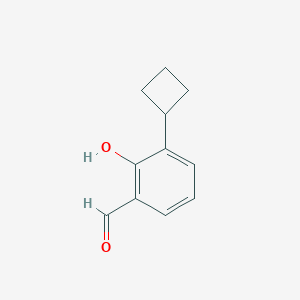
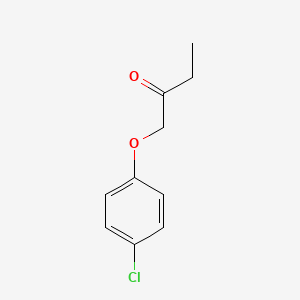
![[5-Bromo-2-(3-chlorobenzyloxy)phenyl]methanol](/img/structure/B8437401.png)
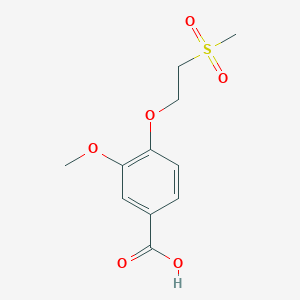
![4-amino-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B8437414.png)
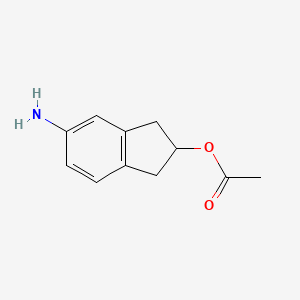
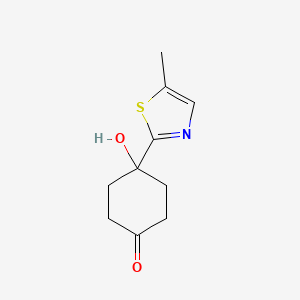
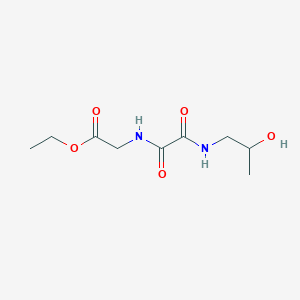
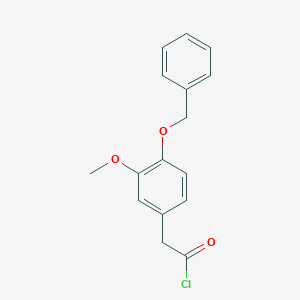
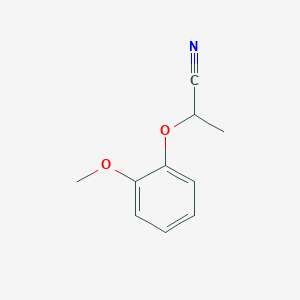
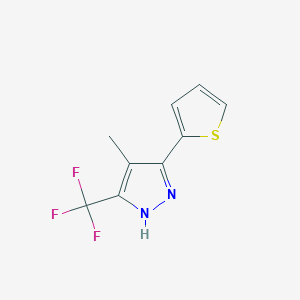
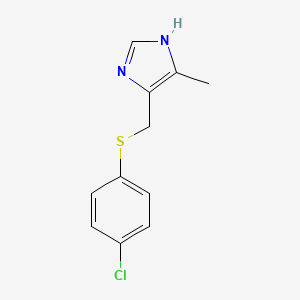
![6-Amino-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-(2,3-difluorophenyl)hexanoic acid](/img/structure/B8437496.png)
